molecular formula C11H13F3N2O3S B2511842 Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate CAS No. 338392-97-5

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate

Cat. No.: B2511842
CAS No.: 338392-97-5
M. Wt: 310.29
InChI Key: GVTUEPXWGDILLE-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate is a synthetic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Morpholine Substitution: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the thiazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the thiazole ring, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The trifluoromethyl group and the morpholine ring play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(morpholin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(piperidin-4-yl)-4-trifluoromethyl-1,3-thiazole-5-carboxylate: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and binding affinities.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which may affect its solubility and reactivity.

    Ethyl 2-(morpholin-4-yl)-4-methyl-1,3-thiazole-5-carboxylate: This compound has a methyl group instead of a trifluoromethyl group, which may influence its chemical stability and biological activity.

The uniqueness of this compound lies in the combination of the trifluoromethyl group and the morpholine ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-morpholin-4-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O3S/c1-2-19-9(17)7-8(11(12,13)14)15-10(20-7)16-3-5-18-6-4-16/h2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTUEPXWGDILLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2CCOCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate (4.00 g, 15.4 mmol) to a solution of morpholine (4.03 g, 46.2 mmol) in DMSO (10 mL). Stir the reaction at ambient temperature overnight. Add CH2Cl2, and wash the mixture with H2O. Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting residue by flash silica gel chromatography (20:5:1 hexanes:EtOAc:2 M NH3/MeOH) to yield the title compound (4.58 g, 96%). ES/MS m/z 311.0 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.03 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

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